(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Overview
Description
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine compound with significant applications in medicinal chemistry. It is characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alkane or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
®-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: The enantiomer of the compound with different pharmacological properties.
1-(2,6-DIFLUOROPHENYL)ETHANOL: A structurally similar compound with an alcohol group instead of an amine.
2,6-DIFLUOROBENZYLAMINE: A related compound with a benzylamine structure.
Uniqueness: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is unique due to its chiral nature and the presence of fluorine atoms, which enhance its chemical stability and biological activity. Its specific stereochemistry and functional groups make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUBPXSPPADIL-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681085 | |
Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217473-52-3, 1309598-68-2 | |
Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.